5-bromo-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methoxybenzamide
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Overview
Description
5-bromo-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and methoxy groups, as well as an oxazolo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methoxybenzamide typically involves multiple steps:
Formation of the oxazolo[4,5-b]pyridine moiety: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and glyoxal derivatives.
Bromination and chlorination:
Coupling reactions: The final step involves coupling the substituted benzamide with the oxazolo[4,5-b]pyridine derivative under conditions that may include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as palladium complexes.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the compound can also participate in reduction reactions to modify the oxazolo[4,5-b]pyridine moiety.
Coupling Reactions: The benzamide core can engage in various coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Derivatives with different substituents replacing the bromine or chlorine atoms.
Oxidation Products: Compounds with carbonyl functionalities.
Reduction Products: Reduced forms of the oxazolo[4,5-b]pyridine moiety.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: Used in the development of probes for studying biological pathways.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chlorobenzamide: Shares the benzamide core but lacks the oxazolo[4,5-b]pyridine moiety.
2-methoxybenzamide: Similar core structure but without the halogen and oxazolo[4,5-b]pyridine substitutions.
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide: Lacks the bromine and methoxy groups.
Uniqueness
The uniqueness of 5-bromo-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methoxybenzamide lies in its combination of substituents, which confer specific chemical and biological properties. The presence of the oxazolo[4,5-b]pyridine moiety, along with the bromine, chlorine, and methoxy groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H13BrClN3O3 |
---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
5-bromo-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C20H13BrClN3O3/c1-27-16-7-5-12(21)10-13(16)19(26)24-15-9-11(4-6-14(15)22)20-25-18-17(28-20)3-2-8-23-18/h2-10H,1H3,(H,24,26) |
InChI Key |
WNWGJEJPGUQBPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Origin of Product |
United States |
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